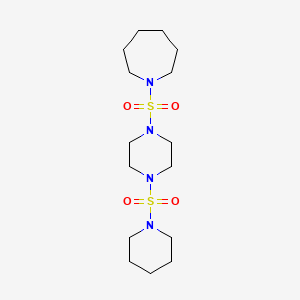![molecular formula C18H17N5O2 B2923841 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide CAS No. 1207012-00-7](/img/structure/B2923841.png)
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide” is a chemical compound. It belongs to the class of organic compounds known as phenanthridines and derivatives . The molecular formula of this compound is C18H16N4O4 and it has a molecular weight of 352.35.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, enter in a 1,3-dipolar cycloaddition reaction with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction . The various intermolecular interactions stabilize the supramolecular assembly, including H-bonding and interaction involving π-ring .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, the 1,3-dipolar cycloaddition of diazolactams to the C≡С bond produces the unstable spiro-3H-pyrazoles which then under the reaction conditions undergo intramolecular [1,5]-sigmatropic rearrangement to form 4,5,6,7-tetrahydropyrazolo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The compound has a molecular formula of C18H16N4O4 and a molecular weight of 352.35.Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
- Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds related to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide, has shown that these compounds can be potent cytotoxins against cancer cell lines. Some derivatives exhibited strong growth inhibitory properties against murine leukemia and human leukemia cell lines, with certain compounds showing curative potential in mouse models of colon tumors (Deady et al., 2003).
ATM Kinase Inhibition
- A series of 3-quinoline carboxamides has been developed as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. Compounds within this series have demonstrated efficacy in disease-relevant models, highlighting their potential in probing ATM inhibition in vivo and possibly in cancer therapy (Degorce et al., 2016).
Alpha 1-Adrenoceptor Antagonism
- Novel arylpiperazines, structurally related to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide, have been identified as selective antagonists at the alpha 1-adrenoceptor (AR) subtype. These compounds were effective in a predictive assay for antagonism in the human lower urinary tract, suggesting their potential utility in treating conditions related to alpha 1-AR (Elworthy et al., 1997).
Antimicrobial and Antitubercular Activities
- Research involving quinoline carboxylic acid derivatives bearing substituted pyrazole moiety, related to the compound , has shown that these compounds exhibit potent antibacterial, antifungal, antitubercular, and antimalarial activities. This makes them interesting scaffolds for developing novel agents against various infectious diseases (Pandya et al., 2020).
Antitumor Evaluation
- Certain N-aryl-pyrazoloquinazolines and pyrazolopyrimidines, structurally related to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide, have shown significant in vitro antitumor activity against liver and breast cancer cells. These compounds demonstrate dose-dependent cytotoxic activities, indicating their potential in cancer therapy (El-Naggar et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and more . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it can be inferred that multiple pathways may be affected, leading to diverse downstream effects.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also exert various effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-10-9-12-15(22-23(2)16(12)21-17(10)24)20-18(25)14-8-7-11-5-3-4-6-13(11)19-14/h3-8,10H,9H2,1-2H3,(H,21,24)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZNPZRYKRJCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=NC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2923758.png)
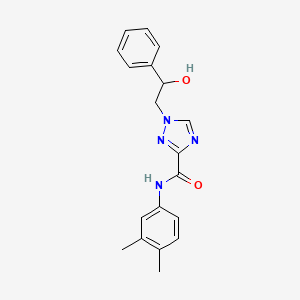
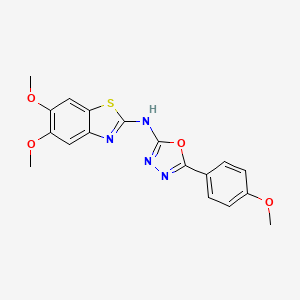
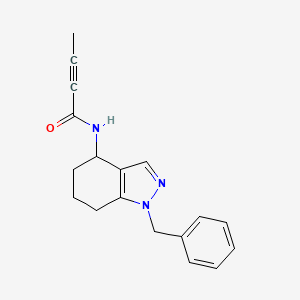
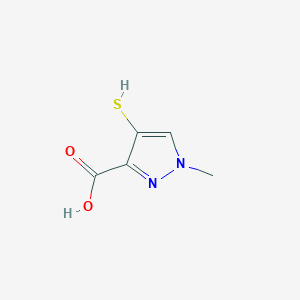
![4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone](/img/structure/B2923767.png)
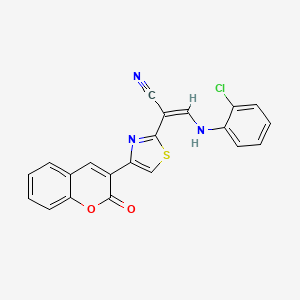
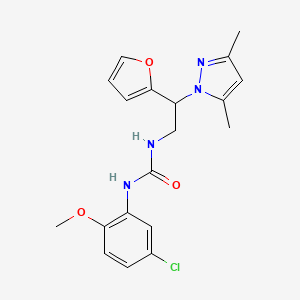
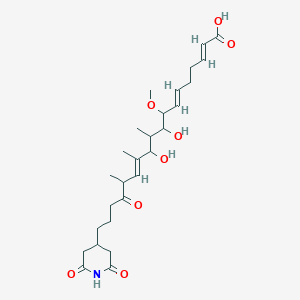
![3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2923773.png)
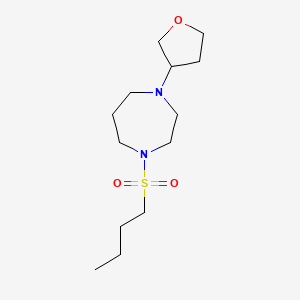
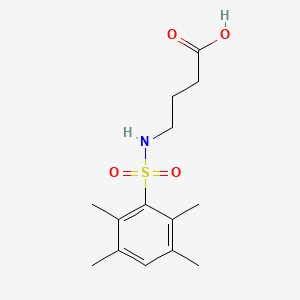
![2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2923776.png)
